molecular formula C22H24IN3O3S2 B2657615 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312592-53-3

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2657615
CAS RN: 312592-53-3
M. Wt: 569.48
InChI Key: SJZBNWWVWNGTRG-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it belongs to the class of sulfonamide-containing compounds. DIBO has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in various fields.

Scientific Research Applications

Enzyme Inhibition

Sulfonamide derivatives, including compounds similar to 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, have been extensively researched for their inhibitory activity against carbonic anhydrases. These enzymes play crucial roles in physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. In a study by Supuran et al. (2013), aromatic sulfonamide inhibitors were shown to exhibit nanomolar inhibitory concentrations against four carbonic anhydrase isoenzymes, highlighting their potential in designing inhibitors for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Sulfonamide derivatives have been investigated for their antimicrobial properties. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity, demonstrating broad-spectrum efficacy against bacterial and fungal strains. This research suggests the potential of sulfonamide-based compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Anticancer Research

In anticancer research, novel sulfonamide derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, Bikobo et al. (2017) reported the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their potent antibacterial activity, particularly against Gram-positive strains, indicating their potential as anticancer agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Material Science

Sulfonamide derivatives also find applications in material science, particularly in the synthesis of polymers with specific properties. Yokozawa et al. (2002) discussed the chain-growth polycondensation for synthesizing well-defined aramides, indicating the role of sulfonamide derivatives in facilitating polymerization processes that yield materials with low polydispersity and specific functionalities (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24IN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBNWWVWNGTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

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